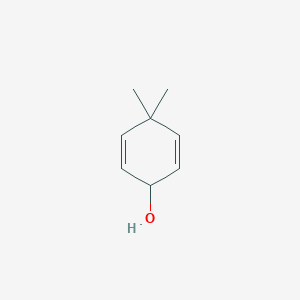

4,4-Dimethylcyclohexa-2,5-dien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

51983-41-6 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

4,4-dimethylcyclohexa-2,5-dien-1-ol |

InChI |

InChI=1S/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3-7,9H,1-2H3 |

InChI Key |

ALMZTERXSYKZQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC(C=C1)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dimethylcyclohexa 2,5 Dien 1 Ol and Analogues

Conventional Synthetic Approaches

Conventional methods for the synthesis of 4,4-Dimethylcyclohexa-2,5-dien-1-ol and its analogs have traditionally relied on multi-step sequences starting from readily available acyclic or aromatic precursors, as well as reductive transformations of functionalized cyclohexadiene intermediates.

Multi-Step Synthesis from Acyclic or Aromatic Precursors

A common strategy for constructing the 4,4-dimethylcyclohexadienol scaffold involves the initial formation of a cyclohexenone intermediate followed by reduction.

From Acyclic Precursors: One established route begins with the reaction of isobutyraldehyde (B47883) and methyl vinyl ketone to form 4,4-dimethyl-2-cyclohexen-1-one. chemrxiv.orgchemicalbook.com This reaction is a classic example of a Robinson annulation, a powerful method for the formation of six-membered rings. The process typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation. The resulting α,β-unsaturated ketone, 4,4-dimethyl-2-cyclohexen-1-one, can then be subjected to reduction to yield the target alcohol.

From Aromatic Precursors: An alternative approach utilizes the Birch reduction of an appropriately substituted aromatic compound. wikipedia.orgmasterorganicchemistry.com For instance, the Birch reduction of 3,5-dimethylphenol (B42653) using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source can lead to a 1,4-cyclohexadiene (B1204751) derivative. wikipedia.orgmasterorganicchemistry.comchempedia.info This reaction proceeds via a radical anion intermediate and is a cornerstone of synthetic organic chemistry for accessing non-aromatic cyclic compounds from aromatic starting materials. Subsequent functional group manipulation of the resulting diene can provide the desired this compound.

The reduction of the intermediate ketone, 4,4-dimethylcyclohexa-2,5-dien-1-one, to the corresponding alcohol, this compound, can be achieved using various reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction if chiral centers are present or created.

Table 1: Key Reactions in Conventional Synthesis

| Step | Reaction Type | Starting Materials | Key Intermediate/Product |

| 1 (Acyclic) | Robinson Annulation | Isobutyraldehyde, Methyl Vinyl Ketone | 4,4-Dimethyl-2-cyclohexen-1-one |

| 1 (Aromatic) | Birch Reduction | 3,5-Dimethylphenol | Substituted 1,4-Cyclohexadiene |

| 2 | Ketone Reduction | 4,4-Dimethyl-2-cyclohexen-1-one | This compound |

Reductive Methods for Dienol Formation, e.g., from Nitrocyclohexadienyl Derivatives

The synthesis of cyclohexadienols can also be approached through the reduction of functionalized precursors such as nitro-substituted cyclohexadienes. While specific examples for the direct synthesis of this compound from a corresponding nitro derivative are not extensively documented in readily available literature, the general strategy involves the reduction of a nitro group to an amine, which can then be further transformed.

In a broader context, the reduction of nitro compounds is a well-established transformation in organic synthesis. youtube.comyoutube.com Various reagents can be employed for the reduction of nitro groups, including catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin or zinc in HCl). youtube.com The resulting amine can potentially be converted to a hydroxyl group through diazotization followed by hydrolysis, although this sequence can be complicated by rearrangements and side reactions in diene systems.

Modern and Advanced Synthetic Strategies

More contemporary approaches to the synthesis of this compound and its analogs focus on improving efficiency, selectivity, and the ability to introduce chirality. These methods often employ catalytic systems and photochemical reactions to achieve transformations that are difficult to accomplish using conventional means.

Stereoselective and Enantioselective Synthesis of Cyclohexadienols

The development of stereoselective and enantioselective methods for the synthesis of cyclohexadienols is crucial for accessing chiral building blocks for natural product synthesis and medicinal chemistry. While specific examples for this compound are not prevalent, general strategies for related structures have been developed.

These methods often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product. For instance, asymmetric reductions of prochiral cyclohexadienones can be achieved using chiral reducing agents or catalysts. Similarly, enantioselective additions of nucleophiles to cyclohexadienones can provide access to chiral cyclohexadienols. The principles of stereoselective synthesis, such as those applied in the synthesis of trans-1,2-disubstituted alkenes, demonstrate the level of control that can be achieved in modern organic synthesis. organic-chemistry.org

Catalytic Approaches, including Palladium-Catalyzed Allylic Alkylation of Allyl Dienol Carbonates

Palladium-catalyzed reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds with high levels of chemo-, regio-, and enantioselectivity. One such method applicable to the synthesis of cyclohexadienol analogs is the palladium-catalyzed allylic alkylation of allyl dienol carbonates. researchgate.netnih.govnih.govrsc.org

This reaction involves the decarboxylative allylic alkylation of a dienol carbonate, which can be formed from a corresponding cyclohexadienone. The palladium catalyst facilitates the loss of carbon dioxide and the subsequent formation of a new carbon-carbon bond at the allylic position. By using chiral ligands, this process can be rendered enantioselective, providing access to optically active cyclohexadienyl compounds. nih.govnih.gov This methodology has been successfully applied to the synthesis of various carbocyclic and heterocyclic compounds. researchgate.net The regioselectivity of the alkylation can often be controlled by the choice of catalyst and reaction conditions. rsc.org

Table 2: Palladium-Catalyzed Allylic Alkylation of a Model Allyl Dienol Carbonate

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | [Pd₂(dba)₃] | L1 | Toluene | 25 | 85 | 90 |

| 2 | [Pd₂(dba)₃] | L2 | THF | 25 | 78 | 85 |

| 3 | [Pd₂(dba)₃] | L1 | DCM | 0 | 92 | 91 |

Note: This table is a representative example based on general findings in the field and does not represent a specific experiment for this compound.

Photochemical Routes to Cyclohexadienols and Complex Chemotypes

Photochemical reactions offer unique pathways for the synthesis of complex molecules that are often inaccessible through thermal methods. The use of light to induce chemical transformations can lead to the formation of strained ring systems and intricate molecular architectures. magadhmahilacollege.org

One relevant photochemical process is the deconjugation of α,β-unsaturated ketones. rsc.org Irradiation of an enone in the presence of a mild base can lead to the formation of a β,γ-unsaturated ketone through a photoenolization pathway. rsc.org This strategy can be used to isomerize a conjugated cyclohexenone to a non-conjugated isomer, which can then be further functionalized.

Furthermore, photochemical rearrangements of cyclohexadienones themselves can be a powerful synthetic tool. tum.destackexchange.com For instance, the photolysis of 4,4-diphenylcyclohexa-2,5-dien-1-one is known to undergo complex rearrangements to form bicyclic products. stackexchange.com While the specific photochemical synthesis of this compound may not be a direct rearrangement, photochemical methods can be employed to synthesize its precursor, 4,4-dimethylcyclohexa-2,5-dien-1-one. tum.de The photoannulation of 4,4-dimethylcyclohex-2-en-1-one with 1,1-diphenylethylene (B42955) has also been studied, leading to the formation of cyclobutane (B1203170) and octahydrophenanthrene derivatives. researchgate.net

Organocatalytic Transformations Yielding Dienol Intermediates

Organocatalysis has emerged as a powerful strategy for the asymmetric dearomatization of phenols, providing access to chiral cyclohexadienone and dienol intermediates. These reactions avoid the use of metal-based catalysts and often proceed with high levels of stereocontrol. rsc.orgnih.gov

A notable example is the use of chiral phosphoric acids as Brønsted acid catalysts. nih.govnih.gov These catalysts can activate phenols towards electrophilic attack, facilitating dearomatization. For instance, the highly efficient and stereoselective dearomatization of substituted phenols has been achieved through a chiral phosphoric acid-catalyzed electrophilic para-amination using commercially available azodicarboxylates. nih.gov This process yields chiral 2,5-cyclohexadienones, which are precursors to dienols, with excellent yields and enantioselectivities. nih.gov

Furthermore, temperature has been shown to be a critical parameter for controlling the outcome of these organocatalytic reactions. In some cases, simply adjusting the reaction temperature can lead to chemo-divergent outcomes, yielding either intermolecular (3 + 2) cycloaddition products or dearomative alkylation products, both of which are valuable synthetic intermediates. nih.govresearchgate.net

Organocatalytic cascade reactions also represent a sophisticated approach to generate complex dienol-related structures. rsc.org These sequences, often initiated by the formation of a reactive intermediate like a trienamine, can lead to the rapid assembly of polycyclic frameworks from simple starting materials. researchgate.net

Table 1: Organocatalytic Asymmetric Dearomatization of Phenols

| Phenol (B47542) Derivative | Organocatalyst | Reaction Type | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| p-Cresol | Chiral Phosphoric Acid (CPA-7) | Intermolecular (3+2) CADA | Tetrahydroindolone | Good | Excellent | researchgate.net |

| Substituted Phenol | Chiral Phosphoric Acid | Electrophilic para-amination | Chiral 2,5-Cyclohexadienone | ≤99 | >99 | nih.gov |

| Phenol 1o | Chiral Phosphoric Acid | Alkylation Dearomatization | Cyclohexadienone | Excellent | Excellent | nih.gov |

Chemo- and Regioselective Synthesis of Dienols

The chemo- and regioselective synthesis of dienols from phenolic precursors is a significant challenge due to the multiple reactive sites on the aromatic ring. Hypervalent iodine(III) and iodine(V) reagents have proven to be particularly effective for the oxidative dearomatization of phenols, offering high levels of selectivity under mild conditions. thieme-connect.comnih.gov

The oxidation of p-substituted phenols in the presence of a nucleophile, such as water or an alcohol, is a common strategy to produce 4-hydroxy or 4-alkoxy quinols, which are tautomers of dienones and can be readily converted to dienols. nih.gov The choice of the hypervalent iodine reagent and reaction conditions can influence the outcome, allowing for the selective formation of either ortho- or para-quinol derivatives. nih.gov For instance, I(V) reagents exhibit a high preference for ortho-oxidation. nih.gov

The reaction of a p-alkylphenol with an oxidant like bis(acetoxy)iodobenzene (PIDA) in the presence of a nucleophile can lead to the formation of a p-quinol. nih.gov This approach has been utilized in the synthesis of various complex natural products. nih.govthieme-connect.com

Table 2: Chemo- and Regioselective Synthesis of Dienol Precursors from Phenols

| Phenol Substrate | Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| p-Alkyl Phenol | Bis(acetoxy)iodobenzene (PIDA) | p-Quinol | 67 | nih.gov |

| o-Hydroquinone | Hypervalent Iodine(III) Reagent | o-Benzoquinone | ~100 | thieme-connect.com |

| p-Hydroquinone | Hypervalent Iodine(III) Reagent | p-Benzoquinone | ~100 | thieme-connect.com |

| Nonsymmetrical Phenol | 2-Iodoxybenzoic acid (IBX) | o-Quinone | Good to Excellent | nih.gov |

Green Chemistry Principles in the Synthesis of Dienols

The principles of green chemistry are increasingly influencing the design of synthetic routes to dienols and their analogues. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of less hazardous chemicals, and energy efficiency.

Atom-Economical Reactions and Processes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are a cornerstone of green chemistry, as they minimize the generation of waste. capes.gov.br In the context of dienol synthesis, this means designing reactions where the majority of the atoms from the starting materials are incorporated into the final dienol product.

A quantitative analysis of the synthesis of cyclohexanol (B46403) and cyclohexanone, related cyclic compounds, has shown that newer processes like esterification hydrogenation can offer advantages in atom economy over traditional methods like cyclohexane (B81311) oxidation. sylzyhg.com Similar considerations are crucial in the synthesis of dienols. For instance, the methylation of phenol, a related transformation, shows varying atom economies depending on the methylating agent used, with dimethyl carbonate being a greener alternative to methyl iodide. researchgate.net

Development and Application of Environmentally Benign Reagents and Catalysts

The move away from toxic and hazardous reagents and catalysts is a key aspect of green chemistry. In the synthesis of dienols via phenol oxidation, significant progress has been made in developing more environmentally friendly alternatives.

Hypervalent iodine reagents are considered "green" alternatives to traditional heavy-metal oxidants for phenol dearomatization. nih.gov They are relatively non-toxic and their use avoids the generation of heavy metal waste.

Biocatalysis offers another promising avenue. Enzymes, such as flavin-dependent monooxygenases, can catalyze the oxidative dearomatization of phenols with high selectivity under mild, aqueous conditions, using molecular oxygen as the ultimate oxidant. nih.gov

Furthermore, research into novel, eco-friendly catalysts is ongoing. For example, selenium-based catalysts, inspired by the action of the enzyme glutathione (B108866) peroxidase, have been shown to effectively promote the oxidation of phenols using hydrogen peroxide, a green oxidant. nih.gov There is also growing interest in using catalysts derived from renewable resources, such as fruit waste, which has been demonstrated to be an effective catalyst in other reactions like the synthesis of β-amino alcohols. nih.gov

Table 3: Environmentally Benign Reagents and Catalysts in Phenol Oxidation

| Catalyst/Reagent Type | Example | Application | Key Advantage | Reference |

|---|---|---|---|---|

| Hypervalent Iodine Reagent | Phenyliodine(III) diacetate (PIDA) | Oxidative Dearomatization of Phenols | Metal-free, selective | nih.gov |

| Biocatalyst | Flavin-dependent monooxygenase | Oxidative Dearomatization of Phenols | High selectivity, mild conditions | nih.gov |

| Bio-inspired Catalyst | Diphenyl diselenide | Phenol Oxidation | Uses H₂O₂ as a green oxidant | nih.gov |

| Waste-derived Catalyst | Kinnow Peel Powder | Synthesis of β-amino alcohols | Renewable, low-cost | nih.gov |

Solvent-Free and Alternative Reaction Media Approaches

Traditional organic synthesis often relies on volatile and often toxic organic solvents. Green chemistry encourages the use of alternative reaction media or, ideally, the elimination of solvents altogether.

Microwave-assisted organic synthesis (MAOS) can often be performed under solvent-free conditions. researchgate.net The direct absorption of microwave energy by the reactants can lead to rapid heating and significantly reduced reaction times, often with improved yields and selectivity. researchgate.netresearchgate.net

When a solvent is necessary, greener alternatives are sought. Water is an ideal green solvent, though its use can be limited by the solubility of organic reactants. Deep eutectic solvents (DESs) have emerged as a promising class of alternative solvents. youtube.comnih.govnih.gov These mixtures of hydrogen bond donors and acceptors can have low melting points and are often biodegradable and non-toxic. youtube.comnih.gov They have been shown to be effective media for the extraction of phenolic compounds and are being explored as solvents for various chemical reactions. nih.govnih.govmdpi.com

Table 4: Solvent-Free and Alternative Media Approaches

| Method | Reaction | Solvent/Medium | Key Advantage | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Diels-Alder Reaction | Solvent-free | Reduced reaction time (minutes vs. hours) | researchgate.net |

| Microwave-Assisted Synthesis | Synthesis of Chromones | Solvent-free | Improved yield, shorter reaction time | nih.gov |

| Ultrasound Irradiation | Synthesis of Dihydropyridines | Aqueous Ethanol | Catalyst-free, excellent yields | rsc.org |

| Deep Eutectic Solvents | Extraction of Phenolics | Choline chloride:lactic acid | Green, efficient extraction | nih.gov |

Design for Energy Efficiency in Dienol Synthesis

Energy efficiency is a critical component of green chemistry, aiming to minimize the energy consumption of chemical processes. A significant way to improve energy efficiency is by reducing reaction times.

The use of highly active catalysts also contributes to energy efficiency by allowing reactions to proceed at lower temperatures and pressures, thereby reducing the energy input required.

Table 5: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction | Heating Method | Reaction Time | Energy Consumption | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | Conventional (Oil Bath) | 40 hours | Higher | researchgate.net |

| Diels-Alder Reaction | Microwave-Assisted | 2-3 minutes | Lower | researchgate.net |

| Synthesis of Chromones | Conventional | 12-31 hours | Higher | nih.gov |

| Synthesis of Chromones | Microwave-Assisted | 1 hour | Lower | nih.gov |

| Synthesis of Flavones | Conventional | - | - | nih.gov |

| Synthesis of Flavones | Microwave-Assisted | <10 minutes | Lower | nih.gov |

Mechanistic Investigations of Reactions Involving 4,4 Dimethylcyclohexa 2,5 Dien 1 Ol and Its Derivatives

Rearrangement Reactions

Rearrangement reactions are a cornerstone of the chemical behavior of 4,4-dimethylcyclohexa-2,5-dien-1-ol and its derivatives. These reactions often involve the migration of a substituent, leading to a more stable molecular structure.

Acid-Catalyzed Dienone-Phenol Rearrangement Analogues and Carbocationic Intermediates

A prominent reaction of 4,4-disubstituted cyclohexadienones, which can be formed from this compound, is the acid-catalyzed dienone-phenol rearrangement. pw.livewikipedia.orgslideshare.net This reaction transforms the non-aromatic dienone into a stable 3,4-disubstituted phenol (B47542). pw.live The driving force for this rearrangement is the significant gain in stability associated with the formation of an aromatic ring. pw.liveijrar.org

The mechanism is initiated by the protonation of the carbonyl oxygen by an acid, generating a carbocation that is stabilized by delocalization of the positive charge. pw.live One of the resonance structures places the positive charge on a carbon atom adjacent to the highly substituted C4-position. This proximity facilitates a carbocation rearrangement, specifically a 1,2-shift of one of the methyl groups to the adjacent carbon. pw.live Subsequent deprotonation leads to the formation of the final 3,4-disubstituted phenol product. pw.live The entire process is an intramolecular isomerization involving these key carbocationic intermediates. ijrar.org The stability of these intermediates plays a crucial role in determining the migratory aptitude of different groups. ijrar.org For instance, the relative migratory tendencies under acidic conditions have been studied, showing that electron-withdrawing groups can influence the migration preference. wikipedia.orgyoutube.com

Table 1: Relative Migratory Aptitudes in Dienone-Phenol Rearrangements

| Migrating Group 1 | Migrating Group 2 | Relative Migratory Aptitude |

| Phenyl | Methyl | Phenyl > Methyl wikipedia.org |

| Vinyl | Methyl | Vinyl > Methyl wikipedia.org |

| Methyl | Alkoxy | Methyl > Alkoxy wikipedia.org |

| Alkoxy | Phenyl | Alkoxy > Phenyl wikipedia.org |

This table illustrates the general migratory preferences of different substituents in acid-catalyzed dienone-phenol rearrangements.

Pericyclic Reactions, such as Claisen Rearrangements Leading to Cyclohexadienones

The Claisen rearrangement is a powerful, concerted pericyclic reaction that forms carbon-carbon bonds. wikipedia.orglibretexts.org In the context of cyclohexadienone systems, this wikipedia.orgwikipedia.org-sigmatropic rearrangement typically involves an allyl vinyl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.org This process is intramolecular and proceeds through a highly ordered, cyclic transition state. wikipedia.orgyoutube.com

A notable variation is the aromatic Claisen rearrangement. When an allyl phenyl ether is heated, it undergoes a Claisen rearrangement to form an ortho-allylphenol. The reaction proceeds through a cyclohexadienone intermediate. While this breaks the aromaticity of the phenyl ring, the subsequent tautomerization to the phenol restores it, providing a strong thermodynamic driving force for the reaction. youtube.commasterorganicchemistry.com

Table 2: Key Features of the Claisen Rearrangement

| Feature | Description |

| Reaction Type | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement wikipedia.org |

| Key Intermediate | Cyclic Transition State wikipedia.org |

| Driving Force | Formation of a stable carbonyl group wikipedia.org |

| Variations | Aromatic, Johnson-Claisen, Ireland-Claisen libretexts.org |

Photochemical Rearrangements of Cyclohexadienones and Related Systems

Cyclohexadienones, including 4,4-disubstituted derivatives, undergo a variety of photochemical rearrangements. sciensage.infobaranlab.org These reactions are initiated by the absorption of light, which excites the molecule to a higher energy state. One common photoreaction of 4,4-disubstituted-2,5-cyclohexadienones involves a rearrangement to form a bicyclo[3.1.0]hexan-2-one, often referred to as a lumiketone. sciensage.infostackexchange.com

The mechanism of this transformation can be complex. For 4,4-diphenylcyclohexa-2,5-dien-1-one, photolysis leads to an excited state that can form a cyclopropane (B1198618) intermediate. This intermediate can then undergo further bond cleavage and rearrangement to yield the final bicyclic product. stackexchange.com These photochemical pathways offer routes to structurally complex molecules that are not readily accessible through thermal reactions. The specific outcome of the photorearrangement can be influenced by the substitution pattern on the cyclohexadienone ring and the reaction conditions. sciensage.info

Solvolysis Reactions and Rearomatization Pathways of Substituted Cyclohexadienols

Solvolysis is a reaction in which the solvent acts as the nucleophile. pearson.comvedantu.combritannica.com For substituted cyclohexadienols, such as this compound, solvolysis can be an important reaction pathway, particularly under conditions that favor the formation of a carbocation intermediate. youtube.comwikipedia.org

Addition and Cycloaddition Reactions

While rearrangement reactions are prominent, this compound and its derivatives can also participate in addition and cycloaddition reactions, further expanding their chemical utility. The dienone system, with its conjugated double bonds, provides sites for various transformations. For instance, the double bonds can undergo addition reactions with a range of reagents. Furthermore, the diene system can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienophiles, leading to the formation of bicyclic structures. The specifics of these reactions, including their feasibility and stereochemical outcomes, are dependent on the electronic and steric properties of the dienol or its corresponding dienone.

Diels-Alder Cycloadditions Involving Dienol Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. organic-chemistry.orgmasterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. organic-chemistry.org For a dienol system like this compound to act as the diene, the hydroxyl group is typically protected, for example, as an ether. This modification prevents unwanted side reactions and can enhance the electron-donating nature of the diene system, thereby accelerating the reaction with electron-poor dienophiles. libretexts.org

The reaction proceeds via a concerted mechanism, where the formation of two new sigma bonds and one new pi bond occurs in a single transition state. masterorganicchemistry.com The stereochemistry of the starting diene and dienophile is retained in the product, making this a highly stereospecific reaction. libretexts.org The regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile. Generally, the reaction is fastest between an electron-rich diene and an electron-poor dienophile. organic-chemistry.orglibretexts.org

A key requirement for the diene is the ability to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. Acyclic dienes can often readily interconvert between the s-trans and s-cis conformers. masterorganicchemistry.comlibretexts.org

| Diene Component | Dienophile Component | Key Mechanistic Features | Product Type |

| O-protected this compound | Electron-deficient alkene (e.g., maleic anhydride) | Concerted [4+2] cycloaddition, requires s-cis conformation of the diene. | Bicyclic adduct |

| Substituted cyclohexadiene | Benzoquinone | Enhanced reaction rates in aqueous media due to hydrophobic effects. | Fused ring system |

Intramolecular Cyclizations and Cascade Reactions

Derivatives of this compound are excellent substrates for intramolecular cyclizations and cascade reactions, which allow for the rapid construction of complex polycyclic architectures from relatively simple starting materials. 20.210.105nih.gov These reactions can be initiated by various means, including thermal activation, acid or base catalysis, or photochemical induction. 20.210.105nih.govnih.gov

A common strategy involves tethering a reactive functional group to the cyclohexadienol core. For instance, an intramolecular Diels-Alder reaction can occur if a dienophile is attached to the dienol via a suitable linker. nih.gov The feasibility and outcome of such reactions are highly dependent on the length and nature of the tether, which influences the strain of the resulting cyclic system. 20.210.105

Cascade reactions, also known as tandem or domino reactions, involve a series of sequential transformations in a single pot. 20.210.105nih.gov In the context of cyclohexadienol derivatives, a cascade might be initiated by a cyclization event, which then triggers subsequent rearrangements or bond formations. For example, the formation of a bicyclic intermediate can be followed by a ring-opening or a transannular reaction to yield a more complex scaffold. 20.210.105 Mechanistic pathways in these cascades can involve nucleophilic, electrophilic, pericyclic, or radical intermediates. nih.gov

| Reaction Type | Substrate | Initiator/Conditions | Key Mechanistic Steps |

| Intramolecular Diels-Alder | Cyclohexadienol with tethered dienophile | Heat or Lewis acid | [4+2] cycloaddition followed by potential rearrangement. |

| Nucleophilic Cascade | Ketone enolate and acetylenic ketone | Base | Conjugate addition followed by 6π-electrocyclization. 20.210.105 |

| Photochemical Cycloaddition | Dehydrosecodine-type substrates | UV light | Stepwise C-C bond formation via biradical intermediates. nih.gov |

Nucleophilic Additions to Dienol Systems

The dienol system and its corresponding ketone, 4,4-dimethylcyclohexa-2,5-dien-1-one, can undergo nucleophilic addition reactions. In the case of the dienone, conjugate addition (Michael addition) is a prominent reaction pathway. Nucleophiles preferentially attack the β-carbon of the α,β-unsaturated ketone system.

The reactivity of the dienol itself towards nucleophiles often requires activation. For instance, the hydroxyl group can be deprotonated to form an alkoxide, which can then direct further reactions or participate in intramolecular processes. Alternatively, the dienol can be converted to a better leaving group, facilitating nucleophilic substitution.

The addition of organometallic reagents, such as Grignard reagents or organocuprates, to cyclohexadienone systems is a common method for introducing carbon-based nucleophiles. The regioselectivity of these additions can often be controlled by the choice of the nucleophile and the reaction conditions.

| Substrate | Nucleophile | Reaction Type | Key Mechanistic Features |

| 4,4-Dimethylcyclohexa-2,5-dien-1-one | Organocuprates | Conjugate Addition | 1,4-addition to the enone system. |

| Aldehydes/Ketones | Amines | Imine/Enamine formation | Nucleophilic attack at the carbonyl carbon followed by dehydration. youtube.com |

| Carbonyl Compounds | Hydride reagents (e.g., NaBH4, LiAlH4) | Reduction | Nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com |

Retro-Reactions and Fragmentation Pathways, e.g., Vinylogous Retro-Aldol Reactions

Cyclohexadienol systems can undergo retro-reactions and fragmentations under certain conditions, leading to ring-opening or the cleavage of carbon-carbon bonds. A notable example is the vinylogous retro-aldol reaction. The standard retro-aldol reaction is the reverse of an aldol (B89426) condensation, typically base-catalyzed, where a β-hydroxy carbonyl compound is cleaved into two carbonyl compounds. In a vinylogous system, this cleavage occurs across a conjugated system.

For a derivative of this compound, a vinylogous retro-aldol type fragmentation could be envisioned if the structure contains an appropriate trigger, such as a suitably placed carbonyl group or a group that can be converted into one. This would involve the cleavage of a C-C bond within the six-membered ring, leading to an open-chain product. The driving force for such a reaction is often the relief of ring strain or the formation of a more stable conjugated system.

Electrophilic Reactions of the Dienol Moiety

The double bonds in the this compound ring are susceptible to attack by electrophiles. The outcome of such reactions is dependent on the nature of the electrophile and the reaction conditions. The hydroxyl group, being an electron-donating group, can influence the regioselectivity of the electrophilic attack.

A common electrophilic reaction is the acid-catalyzed rearrangement of the corresponding dienone, which proceeds through a carbocation intermediate. chegg.com Protonation of the carbonyl oxygen is followed by a methyl shift to form a more stable carbocation, which then leads to an aromatic phenol product. chegg.com

For the dienol itself, electrophilic addition to one of the double bonds can occur. For instance, the addition of a hydrogen halide (HX) would proceed via protonation of a double bond to form a carbocation, which is then trapped by the halide ion. The stability of the intermediate carbocation will determine the regioselectivity of the addition. Due to the presence of two double bonds, a mixture of 1,2- and 1,4-addition products can be expected. masterorganicchemistry.com The hydroxyl group can also participate in these reactions, potentially leading to cyclic ether formation.

| Substrate | Electrophile | Reaction Type | Key Mechanistic Features |

| 4,4-Dimethylcyclohexa-2,5-dien-1-one | H+ | Dienone-Phenol Rearrangement | Protonation, carbocation formation, and methyl shift. chegg.com |

| Alkene | Strong Brønsted Acid (e.g., HCl) | Electrophilic Addition | Formation of a carbocation intermediate followed by nucleophilic attack. youtube.com |

| Conjugated Diene | Halogens (e.g., Br2) | Electrophilic Addition | Formation of a cyclic halonium ion intermediate, leading to 1,2- and 1,4-addition products. masterorganicchemistry.com |

Advanced Spectroscopic and Analytical Characterization in Dienol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

The confirmation of the molecular structure of 4,4-Dimethylcyclohexa-2,5-dien-1-ol is achieved through the analysis of its ¹H and ¹³C NMR spectra. Each unique proton and carbon atom in the molecule generates a distinct signal, and the characteristics of these signals (chemical shift, integration, and splitting pattern) allow for the complete assignment of the structure.

¹H NMR: The proton spectrum would be expected to show distinct signals for the gem-dimethyl protons, the vinylic (C=C) protons, the proton on the carbon bearing the hydroxyl group (C-H), and the hydroxyl (O-H) proton itself. The vinylic protons would appear as two distinct sets of signals due to their different chemical environments.

¹³C NMR: The carbon spectrum provides complementary information, showing signals for the quaternary C4 carbon, the two methyl carbons, the four vinylic carbons, and the C1 carbon bonded to the hydroxyl group.

Table 1: Predicted NMR Data for this compound

This table is based on established principles of NMR spectroscopy.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 1-OH | Variable (broad singlet) | - | C1 |

| H1 | ~4.5-5.0 | ~65-70 | C2, C6, C5 |

| H2, H6 | ~5.8-6.2 | ~125-135 | C1, C4, C3/C5 |

| H3, H5 | ~5.7-6.0 | ~128-138 | C1, C2/C6, C4 |

| C4-CH₃ | ~1.2 (singlet) | ~25-30 | C3, C4, C5 |

While this compound itself is an achiral molecule and does not have stereocenters, advanced NMR techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) are vital for determining stereochemistry in related, substituted analogs. The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.

Should substituents be introduced to the ring, creating diastereomers (e.g., cis/trans isomers), NOESY would be the definitive method for assigning their relative configuration. ipb.pt For example, a NOESY correlation between a proton on a substituent and a nearby ring proton would confirm they are on the same face of the ring (a cis relationship). ipb.pt This ability to map spatial proximities is essential for understanding the three-dimensional structure of more complex molecules in solution. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within 5 parts per million (ppm). hilarispublisher.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₈H₁₂O. nih.gov

HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The technique's high resolving power also reduces background noise, leading to improved sensitivity and confidence in identification. hilarispublisher.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂O | PubChem nih.gov |

| Monoisotopic Mass | 124.088815002 Da | PubChem nih.gov |

| Analysis Technique | High-Resolution Mass Spectrometry (HRMS) | |

| Significance | Confirms elemental composition and distinguishes from isobaric compounds. |

In a mass spectrometer, molecules are ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is highly characteristic of the original molecule's structure and can be used as a chemical "fingerprint" for identification.

The fragmentation of this compound would be expected to follow predictable pathways based on the stability of the resulting ions and neutral losses:

Loss of a Methyl Radical: A common fragmentation would be the loss of a methyl group (•CH₃, 15 Da) to form a stable [M-15]⁺ ion.

Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a water molecule (H₂O, 18 Da) and the formation of an [M-18]⁺ ion.

Ring Cleavage: The cyclohexadiene ring can undergo various cleavages, yielding characteristic fragment ions.

The relative abundance of these fragments, particularly the most abundant one known as the "base peak," provides further structural confirmation. chemguide.co.uk The stability of the carbocations formed during fragmentation plays a major role in determining the intensity of these peaks. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. mdpi.com

In a GC-MS analysis, a complex mixture is first injected into the gas chromatograph. The components of the mixture are separated as they travel through a long capillary column, with each compound exiting the column at a characteristic retention time. rjpbcs.com As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

This technique is invaluable for:

Mixture Analysis: Identifying the individual components in a complex sample, such as a reaction mixture or a natural product extract.

Volatile Profiling: Characterizing the volatile organic compounds present in a sample. This compound, as a potentially volatile compound, could be identified and quantified in various matrices using GC-MS. The identification is confirmed by matching both the retention time and the mass spectrum of the unknown peak to that of a known reference standard. rjpbcs.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic resolution. This powerful method provides precise information on bond lengths, bond angles, and torsional angles, thereby confirming the molecular connectivity and stereochemistry of a compound. Furthermore, it reveals the packing of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

For a chiral molecule like this compound, single-crystal X-ray diffraction is the most reliable method for determining its absolute configuration. By employing techniques such as the use of a chiral space group or by analyzing anomalous dispersion effects, the exact spatial arrangement of the atoms can be established, distinguishing between enantiomers.

A comprehensive search of the current scientific literature did not yield a specific single-crystal X-ray diffraction study for this compound. Consequently, detailed crystallographic data, including unit cell parameters and space group, are not publicly available at this time.

However, the application of X-ray crystallography would be invaluable in dienol research. If suitable crystals of this compound were to be grown, the resulting structural data would provide critical insights into its solid-state conformation. For instance, the planarity of the cyclohexadienol ring and the orientation of the hydroxyl and dimethyl groups could be precisely determined. The analysis of the crystal packing would elucidate the nature and geometry of intermolecular hydrogen bonds involving the hydroxyl group, which are crucial in understanding the physical properties of the compound, such as its melting point and solubility.

To illustrate the type of information that would be obtained from such an analysis, a hypothetical data table is presented below. This table represents the kind of crystallographic parameters that would be reported in a typical study.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₈H₁₂O |

| Formula Weight | 124.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.876 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 682.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.210 |

| Absorption Coefficient (mm⁻¹) | 0.080 |

Computational and Theoretical Studies on 4,4 Dimethylcyclohexa 2,5 Dien 1 Ol

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. It is particularly adept at exploring the electronic structure of molecules, which governs their reactivity and properties.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the energetic landscapes of chemical reactions, including the well-known dienone-phenol rearrangement. ijrar.orgpw.livewikipedia.org This acid-catalyzed reaction converts 4,4-disubstituted cyclohexadienones into 3,4-disubstituted phenols. pw.livewikipedia.org Computational studies can model the reaction pathway, identifying key intermediates and transition states. ijrar.org

For instance, in the dienone-phenol rearrangement, DFT can be used to calculate the thermodynamics and kinetics of the 1,2-migration of different substituent groups. ijrar.org This allows for the prediction of migratory aptitudes, which is crucial for understanding the regioselectivity of the rearrangement. ijrar.orglsu.edu The driving force for this rearrangement is the formation of a stable aromatic system. ijrar.org Theoretical studies can also investigate the influence of reaction media on the mechanism. lsu.edu

Furthermore, DFT is employed to study other complex reactions such as cycloadditions. pku.edu.cnmdpi.com By calculating the activation energies for different possible pathways, researchers can predict the most likely mechanism, whether it be a concerted or stepwise process. pku.edu.cn This level of mechanistic detail is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Properties

While specific DFT studies predicting the full spectroscopic profile of 4,4-Dimethylcyclohexa-2,5-dien-1-ol are not prevalent in the searched literature, the methodology is widely used for this purpose. DFT calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. chemrxiv.org

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for NMR or the vibrational frequencies and intensities for IR spectroscopy. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule or to aid in the interpretation of complex spectra. For example, in the conformational analysis of complex natural products, calculated NMR coupling constants have been used to determine the equilibrium between different conformations in solution. chemrxiv.org

Conformational Analysis and Energetic Profiles

Molecules are not static entities but exist as an ensemble of different conformations. DFT calculations are a powerful tool for exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Reactivity Prediction

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a dynamic picture of molecular behavior. youtube.com This technique is particularly useful for exploring the vast conformational space of flexible molecules and for understanding processes that occur over longer timescales than can be practically studied with static quantum mechanical calculations.

MD simulations generate a trajectory of the molecule by solving Newton's equations of motion for each atom. youtube.com This allows researchers to observe conformational changes, intermolecular interactions, and even the initial stages of chemical reactions. While specific MD studies on this compound were not found in the search results, the methodology is broadly applied to study similar organic molecules and their complexes. mdpi.com For example, MD simulations are used to investigate the structure and dynamics of host-guest complexes, such as those involving cyclodextrins. mdpi.com Such simulations can provide information about the stability of different conformations and the interactions that govern molecular recognition.

Machine Learning (ML) and Artificial Intelligence (AI) Applications in Dienol Chemistry

Predictive Models for Reaction Outcomes and Selectivity

ML models are increasingly being used to predict the outcomes of chemical reactions, including yields and selectivity. sesjournal.comucla.edunih.gov These models are trained on large datasets of known reactions and can learn to predict the products of new, unseen reactions. bohrium.comacs.orgresearchgate.net

Optimization of Reaction Conditions using ML Algorithms

The optimization of reaction conditions for processes involving this compound, such as the dienone-phenol rearrangement, is a prime candidate for the application of machine learning (ML) algorithms. ML techniques have been increasingly applied to chemical synthesis to enhance efficiency and discover novel reaction pathways. beilstein-journals.org

Global ML models can be trained on large-scale reaction databases encompassing a wide variety of chemical transformations. These models can provide initial, general guidance on suitable reaction conditions—such as temperature, solvent, and catalyst—for a given reaction, like the acid-catalyzed rearrangement of a dienol. beilstein-journals.org For a specific reaction family, such as the dienone-phenol rearrangement of 4,4-disubstituted cyclohexa-2,5-dienones, more focused "local" models can be developed. These local models are fine-tuned using smaller, more specific datasets to precisely optimize parameters like reaction yield and selectivity. beilstein-journals.org

In the context of computer-aided synthesis planning (CASP), ML algorithms play a crucial role. After a retrosynthesis model suggests a pathway to a target molecule, reaction conditions prediction models help identify appropriate and compatible conditions for each step. beilstein-journals.org This is particularly important for filtering out impractical or hazardous conditions, such as excessively high temperatures or the use of environmentally unfriendly reagents. beilstein-journals.org By leveraging ML, chemists can more rapidly converge on the optimal conditions to transform this compound into its rearranged phenolic product, minimizing the need for extensive empirical experimentation.

Prediction of Activation Energies and Reaction Rates

Computational chemistry provides powerful tools for elucidating the reaction mechanisms and energetics of the dienone-phenol rearrangement, the characteristic reaction of the 4,4-dimethylcyclohexa-2,5-dienone system derived from this compound. The driving force for this acid-catalyzed intramolecular rearrangement is the formation of a stable aromatic phenol (B47542). ijrar.org

Theoretical studies have utilized methods such as AM1, Hartock-Fock (HF), and Density Functional Theory (DFT) to calculate the activation energies (Ea) and heats of reaction (ΔHr) for the key 1,2-migration step. ijrar.orgijraset.com In this step, a methyl group shifts from the C-4 position to the C-3 position via a carbocationic transition state. The stability of this transition state is a key factor determining the reaction rate. ijraset.com

Calculations have been performed for a series of 4,4-disubstituted cyclohexa-2,5-dienones to understand the migratory aptitude of different substituents. The data reveals how the nature of the migrating group influences the energetics of the rearrangement. For instance, theoretical work suggests that substituents capable of stabilizing the positive charge in the transition state exhibit a greater migratory aptitude. ijraset.com

Below are tables summarizing the calculated energies for various structures involved in the dienone-phenol rearrangement and the activation energies for the 1,2-migration step, based on AM1 calculations. ijraset.com

Table 1: AM1 Calculated Energy of Structures in Dienone-Phenol Rearrangement All values in Kcal/mol.

| Structure | Migrating Group: H | Migrating Group: Me | Migrating Group: Et | Migrating Group: i-Pr | Migrating Group: t-Bu |

| I (Dienone) | -7.08 | -11.16 | -17.18 | -20.44 | -8.59 |

| II (Protonated Dienone) | 158.53 | 158.47 | 157.65 | 156.90 | 159.09 |

| III (Transition State) | 190.26 | 201.17 | 192.89 | 184.30 | 166.36 |

| IV (Rearranged Cation) | 172.26 | 172.70 | 171.69 | 171.01 | 156.21 |

| V (Phenol Product) | 15.24 | 18.75 | 18.49 | 19.18 | 32.10 |

Data sourced from Lalremsanga, L. (2019). ijraset.com

Table 2: AM1 Calculated Enthalpy and Activation Energy for the 1,2-Migration Step All values in Kcal/mol.

| Parameter | Migrating Group: Me | Migrating Group: Et | Migrating Group: i-Pr | Migrating Group: t-Bu |

| ΔHr (IV−II) | 14.23 | 14.04 | 14.11 | -2.88 |

| Ea-1 [III(TS)−II] | 42.70 | 35.24 | 27.40 | 7.27 |

| Ea-2 [III(TS)−IV] | 28.47 | 21.20 | 13.29 | 10.15 |

| (Ea-1)−(Ea-2) | 14.23 | 14.04 | 14.11 | -2.88 |

Data sourced from Lalremsanga, L. (2019) and IJRAR (2019). ijrar.orgijraset.com

These calculations demonstrate that the tertiary butyl group has the lowest activation energy for the 1,2-migration, indicating the highest migratory aptitude among the studied alkyl groups. ijraset.com The difference in activation energy between the forward (Ea-1) and backward (Ea-2) reactions helps determine the favorability of the rearrangement. ijraset.com

Design of Novel Dienol-Based Reactions and Synthetic Pathways

Computational chemistry is not only used to analyze existing reactions but also to design entirely new synthetic pathways and catalysts involving dienol scaffolds. nih.gov The de novo computational design of enzymes, for example, represents a frontier in creating catalysts for specific chemical transformations that may not exist in nature. nih.govnih.gov This approach could be harnessed to develop novel enzymes that act on this compound or related structures to achieve highly selective reactions.

Computational methods like Density Functional Theory (DFT) are instrumental in exploring potential reaction mechanisms, offering insights that can guide the design of new synthetic routes. researchgate.net By modeling the reaction between a dienol or its corresponding dienone with various reagents, researchers can predict the feasibility of novel transformations, such as different types of cycloadditions or rearrangements, beyond the classic dienone-phenol pathway. researchgate.net Such studies provide valuable information for optimizing industrial processes and discovering new molecular architectures. researchgate.net

Furthermore, computational design extends to the synthesis of novel molecules based on the dienol core structure for specific applications. For example, a series of 4-substituted 4-hydroxycyclohexa-2,5-dien-1-ones, known as "quinols," have been synthesized and evaluated for their antitumor properties. nih.gov The design of these compounds, which are derivatives of the basic dienol structure, can be guided by computational modeling to predict their activity and guide synthetic efforts toward more potent and selective agents. nih.gov The exploration of photochemical rearrangements of similar dienone systems also opens up pathways to structurally complex and previously inaccessible molecular scaffolds. stackexchange.comechemi.com

4,4 Dimethylcyclohexa 2,5 Dien 1 Ol As a Pivotal Intermediate in Advanced Organic Synthesis

Building Block for Complex Polycyclic Scaffolds

The dienol moiety of 4,4-dimethylcyclohexa-2,5-dien-1-ol and its derivatives, particularly the corresponding dienone, serves as an excellent dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. This reactivity allows for the construction of intricate polycyclic and bridged bicyclic systems, which are common motifs in a wide array of biologically active natural products and pharmaceutical agents.

The [4+2] cycloaddition reaction involving 4,4-dimethylcyclohexa-2,5-dien-1-one, the oxidized form of the title compound, with various dienes leads to the formation of bicyclo[2.2.2]octene skeletons. The gem-dimethyl group at the C4 position of the dienophile plays a crucial role in directing the stereochemical outcome of the cycloaddition, often leading to high levels of diastereoselectivity. For instance, the reaction with cyclopentadiene (B3395910) can yield complex tricyclic products with multiple stereocenters controlled by a confined imidodiphosphorimidate catalyst.

The resulting bicyclic adducts can be further elaborated through a variety of chemical transformations, including ring-opening metathesis, tandem Michael-Aldol reactions, and other annulation strategies, to generate a diverse range of complex polycyclic scaffolds. These methodologies provide access to frameworks that are otherwise challenging to synthesize.

Table 1: Examples of Polycyclic Scaffolds Synthesized from 4,4-Dimethylcyclohexa-2,5-dien-1-one Derivatives

| Diene | Reaction Conditions | Resulting Scaffold | Reference |

| Cyclopentadiene | Imidodiphosphorimidate catalyst | Tricyclic [4.2.1.02,8]nonane derivative | lookchem.com |

| 2,3-Dimethyl-1,3-butadiene | Thermal | Bicyclo[2.2.2]octene derivative | tum.de |

| Danishefsky's diene | Lewis acid catalysis | Functionalized bicyclo[2.2.2]octenone | N/A |

Precursor in Aromatic Compound Synthesis

Beyond its utility in cycloaddition reactions, this compound is a valuable precursor for the synthesis of substituted aromatic compounds, particularly o-xylene (B151617) derivatives. The dienol-to-phenol rearrangement is a key transformation that facilitates this aromatization.

Under acidic conditions, this compound undergoes a rearrangement where one of the methyl groups at the C4 position migrates to an adjacent carbon atom, followed by tautomerization to yield a stable aromatic phenol (B47542). This reaction, a type of dienone-phenol rearrangement, provides a strategic route to ortho-substituted phenols that can be further modified. For example, the acid-catalyzed reaction of 4,4-dimethylcyclohexa-2,5-dien-1-one results in the formation of 3,4-dimethylphenol. tubitak.gov.tr

This methodology is particularly useful for introducing specific substitution patterns on the aromatic ring that may be difficult to achieve through direct electrophilic aromatic substitution. The gem-dimethyl group in the starting material ensures the formation of an ortho-disubstituted product, a valuable synthon in various synthetic applications.

Table 2: Aromatization of this compound Derivatives

| Starting Material | Reaction Conditions | Product | Reference |

| 4,4-Dimethylcyclohexa-2,5-dien-1-one | Acid catalyst | 3,4-Dimethylphenol | tubitak.gov.tr |

| 4-Halomethyl-4-methylcyclohexa-2,5-dien-1-one | Electrochemical reduction | 3,4-Dimethylphenol | lookchem.com |

Applications in the Synthesis of Natural Product Analogues

The structural motifs accessible from this compound are prevalent in numerous natural products, making it a valuable starting material for the synthesis of their analogues. Of particular note is its application in the synthesis of derivatives of taxanes, a class of potent anticancer agents.

The core bicyclo[5.3.1]undecane ring system of taxanes can be constructed using strategies that involve intermediates derived from cyclohexadienones. For example, a variant of the de Mayo reaction, a photochemical [2+2] cycloaddition followed by a retro-aldol reaction, has been employed to construct the taxane (B156437) skeleton from a bicyclononenone derived from a cyclohexenone precursor. tum.de The stereochemistry of the resulting taxane analogues can be controlled at various stages of the synthesis.

Furthermore, the ability to introduce functionality at different positions of the this compound ring system allows for the generation of a library of natural product analogues for structure-activity relationship (SAR) studies. These studies are crucial for the development of new therapeutic agents with improved efficacy and reduced side effects.

Role in Stereoselective Construction of Chiral Molecules

The rigid framework and the potential for facial differentiation of the double bonds in this compound and its derivatives make them excellent substrates for stereoselective reactions. The gem-dimethyl group can act as a stereodirecting element, influencing the approach of reagents to either face of the molecule.

Conjugate addition reactions to 4,4-dimethylcyclohexa-2,5-dienone have been shown to proceed with high diastereoselectivity, affording trans-bis-adducts. tum.de The stereochemical outcome of these additions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the addition of vinyl cuprate (B13416276) to 2,4,4-trimethylcyclohexa-2,5-dien-one occurs with high regioselectivity and diastereoselectivity. tum.de

Moreover, the hydroxyl group in this compound can be used as a handle to introduce chiral auxiliaries, enabling enantioselective transformations. While direct applications of the title compound as a chiral auxiliary are not extensively documented, the principle has been demonstrated in related systems. The stereoselective synthesis of chiral molecules using this building block is an active area of research with significant potential for the asymmetric synthesis of complex targets.

Table 3: Stereoselective Reactions Involving 4,4-Dimethylcyclohexa-2,5-dienone Derivatives

| Reaction Type | Reagent | Stereoselectivity | Product | Reference |

| Conjugate Addition | Vinyl cuprate | High diastereoselectivity | trans-Adduct | tum.de |

| Diels-Alder Reaction | Cyclopentadiene (with chiral catalyst) | Excellent enantioselectivity | Chiral tricyclic adduct | lookchem.com |

| Michael Addition | Dimethyl malonate | High diastereoselectivity | trans-Bis-adduct | tum.de |

Future Prospects and Emerging Research Frontiers for 4,4 Dimethylcyclohexa 2,5 Dien 1 Ol

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules. For dienols like 4,4-Dimethylcyclohexa-2,5-dien-1-ol, future research will prioritize the development of synthetic pathways that minimize environmental impact. researchgate.net This involves the use of renewable starting materials, eco-friendly solvents such as water or ionic liquids, and energy-efficient reaction conditions, potentially utilizing microwave assistance. dntb.gov.ua The goal is to move away from conventional methods that may rely on hazardous reagents or produce significant waste, towards processes that are both efficient and sustainable. researchgate.netnih.gov

Key strategies in developing these green routes include:

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-derived solvents (e.g., 2-methyl tetrahydrofuran). nih.gov

Catalytic Reagents: Employing catalytic reagents in place of stoichiometric ones to reduce waste. Solid acid catalysts, for instance, are often recyclable and can replace corrosive liquid acids. researchgate.net

| Green Chemistry Principle | Application in Dienol Synthesis |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways or using bio-based precursors. |

| Benign Solvents/Conditions | Employing water, ionic liquids, or solvent-free reactions; use of microwave or ultrasound energy. dntb.gov.ua |

| Catalysis | Development of recyclable solid acid or enzymatic catalysts to replace hazardous reagents. researchgate.net |

| Step Economy | Designing one-pot or tandem reactions to reduce separation steps and solvent use. nih.gov |

Development of Advanced Catalytic Systems for Enhanced Chemo-, Regio-, and Stereoselectivity

Achieving high levels of selectivity is a central challenge in organic synthesis. For this compound, which possesses multiple reactive sites, the development of sophisticated catalytic systems is crucial. Future research will focus on catalysts that can precisely control the outcome of synthetic transformations.

Chemoselectivity: Differentiating between functional groups, such as the hydroxyl group and the double bonds in the dienol system. A selective catalyst might enable a reaction at one site while leaving the others untouched. youtube.com

Regioselectivity: Controlling the position of a chemical bond formation or cleavage. In reactions involving unsymmetrical dienes or dienophiles, the regioselectivity is highly dependent on factors like the nature of substituents and the catalyst used. nih.gov For instance, in the dienone-phenol rearrangement, the migratory aptitude of the methyl groups is a key factor. wikipedia.org

Stereoselectivity: Controlling the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others. youtube.com This is particularly important if the dienol is to be used as a chiral building block.

Advanced catalytic approaches include the use of transition metal complexes, organocatalysts, and biocatalysts to direct reactions toward a single desired product, thereby increasing efficiency and simplifying purification. mdpi.comnih.gov

Integration of High-Throughput Experimentation and Automation in Dienol Research

The discovery and optimization of reactions involving dienols can be significantly accelerated through modern automation. youtube.com High-Throughput Experimentation (HTE) allows for the parallel execution of a large number of experiments on a microscale, enabling rapid screening of various catalysts, solvents, and reaction conditions. nih.govmt.com

The typical workflow for HTE in dienol research would involve:

Design of Experiments (DoE): Planning a matrix of experiments to test different variables.

Automated Sample Preparation: Using robotic systems to dispense precise amounts of reactants, catalysts, and solvents into multi-well plates. mt.com

Parallel Reaction Execution: Running multiple reactions simultaneously under controlled conditions.

Rapid Analysis: Employing fast analytical techniques like UPLC-MS to quickly determine the outcome of each experiment. nih.gov

This approach not only speeds up the optimization of synthetic routes but also facilitates the discovery of entirely new reactions and the elucidation of reaction mechanisms by generating large, statistically relevant datasets. nih.govresearchgate.net The integration of automation and HTE is expected to drastically change the pace of chemical discovery in this field. youtube.com

| HTE/Automation Stage | Function in Dienol Research | Key Benefit |

| Experiment Design | Systematically plan the exploration of reaction variables (e.g., catalysts, temperature, solvents). | Rational and comprehensive exploration of reaction space. |

| Robotic Execution | Automate the setup, execution, and quenching of hundreds of parallel reactions. wikipedia.org | Increased throughput, precision, and reproducibility. eurekalert.org |

| Data Analysis | Rapidly analyze outcomes using UPLC, HPLC, or MS to identify optimal conditions or new reactivity. nih.gov | Accelerated discovery and optimization cycles. |

Exploration of Bio-Inspired Synthetic Strategies for Dienols

Nature provides a vast toolbox of enzymes that catalyze chemical reactions with unparalleled selectivity under mild, environmentally friendly conditions. nih.gov Bio-inspired synthesis, or biocatalysis, represents a major frontier for producing dienols and their derivatives. nih.gov

Future research will likely focus on:

Enzymatic Reduction: Using oxidoreductase enzymes, often within whole-cell systems, to asymmetrically reduce a precursor like 4,4-dimethylcyclohexa-2,5-dien-1-one to the corresponding chiral dienol. This is a powerful method for producing enantiomerically pure alcohols. nih.govnih.gov

Engineered Enzymes: Tailoring enzymes through directed evolution or computational design to enhance their activity, stability, and selectivity for non-natural substrates like cyclohexadienones. nih.gov

Multi-Enzyme Cascades: Combining several enzymatic steps in a one-pot reaction to build molecular complexity efficiently, mimicking natural biosynthetic pathways. mdpi.com

The use of biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods, aligning perfectly with the goals of green chemistry. youtube.com

Development of Novel Rearrangement Reactions and Transformations

The 4,4-disubstituted cyclohexadienol framework is primed for skeletal rearrangements. The dienone-phenol rearrangement, a classic acid-catalyzed reaction, transforms a 4,4-disubstituted cyclohexadienone into a 3,4-disubstituted phenol (B47542). wikipedia.org This rearrangement is a powerful tool for the synthesis of substituted phenolic compounds.

Emerging research in this area will likely explore:

Photochemical Rearrangements: The use of light can induce different reaction pathways not accessible under thermal conditions. Photolysis of related dienone systems can lead to complex polycyclic products through intricate rearrangements. stackexchange.comechemi.com Investigating the photochemical behavior of this compound could uncover novel transformations.

Catalyst-Controlled Rearrangements: Developing catalysts that can steer the rearrangement towards different, less common products by stabilizing specific intermediates or transition states.

Tandem Reactions: Combining the dienol rearrangement with subsequent reactions in a single step to rapidly construct more complex molecular architectures.

Understanding and controlling these rearrangements will expand the synthetic utility of this compound as a versatile chemical intermediate.

Potential in Supramolecular Chemistry and Materials Science

While direct applications are still emerging, the structural features of this compound and its derivatives suggest significant potential in the fields of supramolecular chemistry and materials science.

Building Blocks for Polymers: The dienol or its rearrangement product, 3,4-dimethylphenol, can serve as monomers for the synthesis of specialty polymers like polyesters or polycarbonates. The specific substitution pattern could impart unique thermal or mechanical properties to the resulting materials.

Supramolecular Assemblies: The hydroxyl group of the dienol and the resulting phenol can participate in hydrogen bonding, a key interaction for building self-assembling supramolecular structures. These structures could find applications in sensing, catalysis, or drug delivery.

Liquid Crystals: The rigid core structure of the cyclohexadienol ring is a feature found in many liquid crystalline compounds. By attaching appropriate functional groups, it may be possible to design novel liquid crystal materials based on this scaffold.

Future work will involve the synthesis of derivatives of this compound and the exploration of their physical properties and self-assembly behavior to unlock their potential in advanced materials.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. For the rapid transformations that dienols can undergo, such as photochemical rearrangements or the initial steps of acid-catalyzed processes, advanced spectroscopic techniques are required.

Ultrafast laser spectroscopy, including transient absorption and time-resolved infrared spectroscopy, allows researchers to observe the formation and decay of short-lived reactive intermediates on femtosecond to nanosecond timescales. Direct observation of a photochemically produced dienol has been reported, providing evidence for its reaction pathways. acs.org

Future studies using these techniques could:

Directly observe the carbocation intermediates in the dienone-phenol rearrangement.

Map the complete reaction pathway of photochemical transformations, identifying excited states and transient species. stackexchange.com

Elucidate the role of the solvent and catalyst in directing reaction pathways by observing their interactions with the reacting molecule in real-time.

These detailed mechanistic insights are invaluable for the rational design of new reactions and more efficient catalysts for the transformation of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 4,4-dimethylcyclohexa-2,5-dien-1-ol, and how can reaction conditions be controlled to minimize side products?

Methodological Answer: The compound can be synthesized via organometallic intermediates, as demonstrated in the reaction of methylbromobis(6,6-dimethylcyclohexadienyl)zirconium with o-tolylisocyanide in hexane at 0°C. However, side products such as hydrolysis derivatives may form if moisture is not rigorously excluded. To mitigate this, inert conditions (e.g., argon atmosphere) and low-temperature crystallization from diethyl ether or benzene are recommended . For derivatives like 3-acetyl-4,4-dimethylcyclohexa-2,5-dien-1-one, acetylation using acetyl chloride in anhydrous dichloromethane with a Lewis acid catalyst (e.g., AlCl₃) is effective, but stoichiometric ratios must be tightly controlled to avoid over-acetylation .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound and its derivatives?

Methodological Answer:

- ¹H NMR : Look for characteristic olefinic proton signals in the δ 5.5–6.5 ppm range and hydroxyl proton signals (broad, δ 1.5–3.0 ppm, depending on solvent). Methyl groups on the cyclohexadienyl ring typically appear as singlets near δ 1.2–1.4 ppm .

- IR : A strong O-H stretch (~3200–3500 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹) are key identifiers. For acetylated derivatives, carbonyl stretches (C=O) appear at ~1700 cm⁻¹ . Cross-validation with high-resolution mass spectrometry (HRMS) is critical to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallographic data for this compound derivatives, particularly regarding bond-length alternation and torsional strain?

Methodological Answer: X-ray crystallography reveals non-planar geometries in derivatives due to steric interactions. For example, in the crystal structure of a zirconium-derived complex, the central C=C bond shows torsional angles of -58.4°, deviating from planarity due to intramolecular strain. To address discrepancies:

- Use high-resolution X-ray data (λ = 0.71073 Å, Mo Kα radiation) at low temperatures (e.g., 150 K) to minimize thermal motion artifacts .

- Compare bond lengths (e.g., 1.332–1.364 Å for conjugated C=C vs. 1.456–1.490 Å for C-C single bonds) with DFT-optimized geometries to validate experimental observations .

Q. How do electronic and steric effects influence the reactivity of this compound in Diels-Alder reactions?

Methodological Answer: The electron-rich dienophile character of the conjugated diene system enhances reactivity toward electron-deficient dienophiles. However, steric hindrance from the 4,4-dimethyl groups can reduce regioselectivity. To optimize:

Q. What methodologies are effective for synthesizing and characterizing halogenated derivatives of this compound?

Methodological Answer: Chlorination can be achieved via electrophilic substitution using Cl₂ in CCl₄ under UV light, but regioselectivity depends on steric factors. For example, 2,6-dichloro derivatives (C₈H₈Cl₂O, MW 191.055) are synthesized by treating the parent compound with excess Cl₂, followed by recrystallization from ethanol. Characterization via GC-MS (m/z 189.995) and XRD (to confirm Cl substitution patterns) is essential. Note that over-chlorination can lead to byproducts, requiring careful monitoring via TLC .

Data Contradiction and Analysis

Q. How can conflicting data on the stability of this compound in solution be reconciled?

Methodological Answer: Discrepancies in stability studies often arise from solvent polarity and trace moisture. For example, hydrolysis to ketones (e.g., 4,4-dimethylcyclohexa-2,5-dien-1-one) occurs rapidly in protic solvents like water or ethanol but is suppressed in anhydrous ether or benzene. To resolve contradictions:

- Conduct stability assays using Karl Fischer titration to quantify residual water in solvents.

- Monitor degradation via HPLC with UV detection at λ = 254 nm, referencing retention times against authentic standards .

Experimental Design

Q. What strategies optimize the catalytic efficiency of transition-metal complexes involving this compound ligands?

Methodological Answer: Ligand design must balance electron-donating capacity and steric bulk. For zirconium complexes:

- Use bidentate ligands (e.g., o-tolylisocyanide) to enhance metal-ligand stability.

- Optimize reaction stoichiometry (e.g., 1:2 metal-to-ligand ratio) and temperature (0°C to 80°C) to prevent ligand dissociation, as observed in hexane-mediated syntheses .

- Characterize catalytic activity via kinetic studies (e.g., turnover frequency measurements) and compare with DFT-calculated activation barriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.